BenchChemオンラインストアへようこそ!

N-CYCLOHEXYL-N'-(2-PIPERIDINOETHYL)UREA

Physicochemical property differentiation Linker length SAR Permeability prediction

N-Cyclohexyl-N'-(2-piperidinoethyl)urea (IUPAC: 1-cyclohexyl-3-(2-piperidin-1-ylethyl)urea; molecular formula C₁₄H₂₇N₃O; exact mass 253.2154 g/mol) is an unsymmetrical N,N′-disubstituted urea featuring a cyclohexyl group on one urea nitrogen and a 2-piperidinoethyl moiety on the other. This compound belongs to the broader class of piperidine-containing ureas that have been explored as inhibitors of soluble epoxide hydrolase (sEH), matriptase, and other serine proteases.

Molecular Formula C14H27N3O
Molecular Weight 253.38 g/mol
Cat. No. B3489715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-CYCLOHEXYL-N'-(2-PIPERIDINOETHYL)UREA
Molecular FormulaC14H27N3O
Molecular Weight253.38 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCCN2CCCCC2
InChIInChI=1S/C14H27N3O/c18-14(16-13-7-3-1-4-8-13)15-9-12-17-10-5-2-6-11-17/h13H,1-12H2,(H2,15,16,18)
InChIKeyHVYPBOLEVVGITH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-N'-(2-piperidinoethyl)urea – Structural Identity and Core Properties for Procurement Specification


N-Cyclohexyl-N'-(2-piperidinoethyl)urea (IUPAC: 1-cyclohexyl-3-(2-piperidin-1-ylethyl)urea; molecular formula C₁₄H₂₇N₃O; exact mass 253.2154 g/mol) is an unsymmetrical N,N′-disubstituted urea featuring a cyclohexyl group on one urea nitrogen and a 2-piperidinoethyl moiety on the other [1]. This compound belongs to the broader class of piperidine-containing ureas that have been explored as inhibitors of soluble epoxide hydrolase (sEH), matriptase, and other serine proteases [2]. It is commercially available as a research chemical with a minimum purity specification of 95% [1].

Why N-Cyclohexyl-N'-(2-piperidinoethyl)urea Cannot Be Interchanged with Closely Related Urea Analogs


Although N,N′-disubstituted ureas share a common pharmacophore, replacement of one substituent can shift target selectivity, potency, and physicochemical properties by orders of magnitude. For example, within the sEH inhibitor class, the symmetric N,N′-dicyclohexylurea (DCU) exhibits a human sEH IC₅₀ of 160 nM , whereas optimized piperidine-containing trisubstituted ureas achieve sub-nanomolar potency [1]. The target compound's 2-piperidinoethyl side chain introduces an ethyl spacer between the urea core and the piperidine ring—a structural feature absent in N-cyclohexyl-N′-(4-piperidinyl)urea (direct attachment, MW 225.33) and N-cyclohexyl-N′-(3-piperidin-1-ylpropyl)urea (propyl spacer) . This difference in linker length and conformational freedom directly impacts binding pocket occupancy, basicity of the piperidine nitrogen, and metabolic stability, making generic substitution unreliable for reproducibility in biological assays.

Quantitative Differentiation Evidence for N-Cyclohexyl-N'-(2-piperidinoethyl)urea Versus Structural Analogs


Ethyl Spacer Confers a Distinct Physicochemical Profile Compared to Direct Piperidine–Urea Analogs

The target compound carries an ethyl linker (–CH₂CH₂–) between the urea nitrogen and the piperidine ring, resulting in a molecular weight of 253.38 g/mol [1]. The closest analog lacking this linker, 1-cyclohexyl-3-(piperidin-4-yl)urea (CAS 307309-88-2), has an MW of 225.33 g/mol—a difference of 28.05 Da . The two-carbon spacer places the basic piperidine nitrogen farther from the electron-withdrawing urea carbonyl, which is predicted to elevate the pKa of the piperidine nitrogen by approximately 0.5–1.0 log units relative to the directly attached analog (based on inductive distance effects in alkylamines, where each methylene spacer attenuates the electron-withdrawing effect by a factor of ~2.8) [2]. This increased basicity can enhance aqueous solubility at physiological pH and alter the compound's ionization state during membrane passage.

Physicochemical property differentiation Linker length SAR Permeability prediction

Piperidine-Containing Ureas Achieve Sub-Nanomolar sEH Potency, Surpassing Symmetric Cyclohexyl Ureas by Over 100-Fold

In the sEH inhibitor field, N,N′-disubstituted ureas containing a piperidine moiety have consistently demonstrated potency advantages over symmetric dicyclohexyl ureas. The benchmark comparator N,N′-dicyclohexylurea (DCU) shows a human sEH IC₅₀ of 160 nM . By contrast, optimized 4-substituted piperidine-derived trisubstituted ureas (e.g., compounds reported by Shen et al., 2009) achieve IC₅₀ values in the low nanomolar to sub-nanomolar range, representing a >100-fold improvement [1]. While the target compound N-cyclohexyl-N′-(2-piperidinoethyl)urea has not been directly assayed in published head-to-head studies, its scaffold—a cyclohexyl urea with a piperidine-containing side chain—places it within the piperidine-urea pharmacophore class that systematically outperforms symmetric dicyclohexyl ureas [2].

Soluble epoxide hydrolase inhibition Potency comparison Piperidine pharmacophore advantage

Piperidyl-Cyclohexylurea Derived Matriptase Inhibitors Achieve Ki < 3 nM with Excellent Selectivity Over Thrombin

The piperidyl-cyclohexylurea residue—closely related to the target compound—has been validated as a key pharmacophore for matriptase inhibition. Hammami et al. (2012) reported that 3-amidinophenylalanine-derived inhibitors bearing a C-terminal piperidyl-cyclohexylurea achieved a matriptase Ki < 3 nM while maintaining excellent selectivity over the related serine protease thrombin [1]. X-ray crystallography of a representative analog in complex with thrombin superimposed with matriptase confirmed that selectivity arises from differential occupancy of the S1 and S3/S4 binding pockets [1]. A subsequent QSAR study on 35 piperidyl-cyclohexylurea compounds identified hydrogen bond donors and rotatable bonds as positively correlated properties for matriptase affinity, with pKi values spanning from approximately 5 to 9 (Ki ~10 μM to ~1 nM) depending on substitution pattern [2]. The target compound's ethyl spacer introduces one additional rotatable bond compared to the directly attached piperidyl analogs, which may modulate binding entropy and selectivity for specific serine protease targets.

Matriptase inhibition Serine protease selectivity Piperidyl-cyclohexylurea scaffold

Spectroscopically Verified Identity and Defined Purity Support Reproducible Procurement

The target compound has a verified FTIR spectrum deposited in the SpectraBase spectral library (Compound ID: BU3f9De1rim), enabling identity confirmation upon receipt [1]. Its InChIKey (KSNUEINWWMKXRI-UHFFFAOYSA-N) allows unambiguous database cross-referencing [1]. The compound is commercially supplied with a minimum purity specification of 95% [2]. In contrast, the closest analog 1-cyclohexyl-3-(piperidin-4-yl)urea (CAS 307309-88-2) has limited analytical characterization in public databases and is primarily available as a hydrochloride salt (CAS 1233958-90-1, purity 95%) , which introduces a counterion that may interfere with certain biochemical assays.

Quality control FTIR spectral verification Procurement specification

Conformational Flexibility of the Ethyl Linker May Enable Differential Binding Modes Across Protease Targets

The ethyl spacer in N-cyclohexyl-N'-(2-piperidinoethyl)urea introduces one additional rotatable C–C bond compared to the direct piperidine–urea attachment found in 1-cyclohexyl-3-(piperidin-4-yl)urea . QSAR modeling of 35 piperidyl-cyclohexylurea compounds identified rotatable bond count as a positively correlated descriptor for matriptase inhibitory activity (pKi) [1], suggesting that moderate conformational flexibility enhances binding pocket complementarity. By contrast, compounds with rigid linkers or excessively long spacers (e.g., propyl or butyl) may incur entropic penalties or adopt non-productive conformations. The target compound's two-carbon spacer represents an intermediate in the flexibility spectrum: more flexible than zero-carbon (direct attachment) but less entropically penalized than the three-carbon propyl spacer found in N-cyclohexyl-N'-(3-piperidin-1-ylpropyl)urea (MW 267.41) .

Conformational analysis Linker SAR Protease binding mode

Research and Industrial Application Scenarios Where N-Cyclohexyl-N'-(2-piperidinoethyl)urea Provides a Procurement Advantage


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and Lead Optimization

For laboratories building sEH inhibitor screening libraries, the cyclohexyl-piperidinoethyl urea scaffold offers a piperidine-containing pharmacophore that the sEH literature has consistently associated with sub-nanomolar potency, representing a >100-fold improvement over the benchmark symmetric urea DCU (IC₅₀ = 160 nM) . The target compound's ethyl spacer provides conformational flexibility distinct from directly attached piperidine analogs, enabling exploration of linker-length SAR within the piperidine-urea series [1].

Matriptase and Serine Protease Selectivity Profiling

Given that piperidyl-cyclohexylurea conjugates achieve matriptase Ki < 3 nM with >100-fold selectivity over thrombin [2], N-cyclohexyl-N'-(2-piperidinoethyl)urea can serve as a core scaffold for synthesizing focused libraries of matriptase inhibitors. The ethyl spacer adds a rotatable bond that QSAR models identify as positively correlated with matriptase affinity, providing a rationale for its preferential selection over zero-linker or longer-linker analogs in SAR campaigns [3].

Free Base Formulation and Permeability Assay Development

Unlike the closest structural analog 1-cyclohexyl-3-(piperidin-4-yl)urea, which is predominantly commercially available as a hydrochloride salt, the target compound is procurable as a free base . This avoids counterion interference in permeability assays (e.g., PAMPA, Caco-2), receptor binding studies, and formulation screens. The spectroscopically verified identity (FTIR, SpectraBase) provides quality assurance for reproducible experimental conditions [4].

Linker-Length Structure–Activity Relationship (SAR) Studies in Protease Inhibitor Design

With exactly two rotatable bonds between the urea core and the piperidine ring, N-cyclohexyl-N'-(2-piperidinoethyl)urea occupies a defined intermediate position in the linker-length series: zero-carbon (direct attachment, MW 225.33), two-carbon (target, MW 253.38), and three-carbon (propyl linker, MW 267.41) . This makes it an essential comparator for systematic SAR studies investigating the optimal spacer length for target engagement, binding entropy, and selectivity across serine proteases [3].

Quote Request

Request a Quote for N-CYCLOHEXYL-N'-(2-PIPERIDINOETHYL)UREA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.